molecular formula C3H6N4O2 B6320601 2-Amino-4-hydroxy-1,3,5-triazine hydrate;  98% CAS No. 426837-12-9

2-Amino-4-hydroxy-1,3,5-triazine hydrate; 98%

Cat. No. B6320601
M. Wt: 130.11 g/mol
InChI Key: JYJVVKRYDFYVFN-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-1,3,5-triazine hydrate, also known as 2-Amino-4-hydroxy-1,3,5-triazine-2-hydrate or 2AHTRH, is an organic compound composed of nitrogen, oxygen, and hydrogen with the molecular formula C3H5N5O2H2O1. It is a white, crystalline solid with a melting point of 220-222°C1. 2AHTRH is a versatile compound with a wide range of applications in science, technology, and industry1.



Synthesis Analysis

The synthesis pathway for 2-Amino-4-hydroxy-1,3,5-triazine hydrate involves the reaction of cyanuric chloride with ammonia followed by hydrolysis of the resulting intermediate1. The steps are as follows:




Molecular Structure Analysis

The molecular weight of 2-Amino-4-hydroxy-1,3,5-triazine hydrate is 130.11 g/mol1. The InChI Key is JYJVVKRYDFYVFN-UHFFFAOYSA-N1.



Chemical Reactions Analysis

2AHTRH acts as a nucleophile in organic synthesis. It can react with electrophiles, such as halogens, to form new molecules1. It can also react with carbon-carbon double bonds to form new molecules1. In addition, it can react with aldehydes, ketones, and carboxylic acids to form new molecules1.



Physical And Chemical Properties Analysis

2AHTRH is a white, crystalline solid with a melting point of 220-222°C1. It is a relatively inexpensive and easy-to-use compound for laboratory experiments1. It is stable under normal laboratory conditions and has a wide range of applications1. However, it is not very soluble in water, which can limit its use in certain experiments1.


Safety And Hazards

While specific safety and hazard information for 2-Amino-4-hydroxy-1,3,5-triazine hydrate is not available from the search results, it’s important to note that all chemicals should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific handling and disposal instructions.


properties

IUPAC Name

6-amino-1H-1,3,5-triazin-2-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O.H2O/c4-2-5-1-6-3(8)7-2;/h1H,(H3,4,5,6,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJVVKRYDFYVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=N1)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azacytosine Hydrate

CAS RN

426837-12-9
Record name 1,3,5-Triazin-2(1H)-one, 6-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426837-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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